rac-N-((2R,4R,6S)-2-isopropyl-6-(3-nitrophenyl)tetrahydro-2H-pyran-4-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
rac-N-((2R,4R,6S)-2-isopropyl-6-(3-nitrophenyl)tetrahydro-2H-pyran-4-yl)acetamide: is a synthetic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-N-((2R,4R,6S)-2-isopropyl-6-(3-nitrophenyl)tetrahydro-2H-pyran-4-yl)acetamide typically involves multiple steps:
Formation of the Tetrahydropyran Ring: This can be achieved through cyclization reactions involving suitable precursors.
Introduction of the Isopropyl Group: This step might involve alkylation reactions.
Attachment of the Nitrophenyl Group: This can be done through nitration reactions followed by coupling with the tetrahydropyran ring.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the isopropyl group or the nitrophenyl group.
Reduction: Reduction reactions could target the nitro group, converting it to an amine.
Substitution: The compound might undergo substitution reactions, especially at the acetamide group or the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are commonly used.
Major Products
Oxidation: Products may include carboxylic acids or ketones.
Reduction: Products may include amines or alcohols.
Substitution: Products depend on the specific substituents introduced.
Scientific Research Applications
rac-N-((2R,4R,6S)-2-isopropyl-6-(3-nitrophenyl)tetrahydro-2H-pyran-4-yl)acetamide: may have applications in:
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in studying biological pathways or as a probe in biochemical assays.
Medicine: Possible applications in drug development or as a pharmacological agent.
Industry: Use in the production of specialized chemicals or materials.
Mechanism of Action
The mechanism of action would depend on the specific application. For example, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, metabolic processes, or gene expression.
Comparison with Similar Compounds
Similar compounds might include other tetrahydropyran derivatives or nitrophenyl compounds. The uniqueness of rac-N-((2R,4R,6S)-2-isopropyl-6-(3-nitrophenyl)tetrahydro-2H-pyran-4-yl)acetamide could lie in its specific combination of functional groups, which might confer unique chemical reactivity or biological activity.
List of Similar Compounds
Tetrahydropyran derivatives: Compounds with similar ring structures.
Nitrophenyl compounds: Compounds with nitrophenyl groups.
Acetamide derivatives: Compounds with acetamide functional groups.
Properties
Molecular Formula |
C16H22N2O4 |
---|---|
Molecular Weight |
306.36 g/mol |
IUPAC Name |
N-[(2S,4R,6R)-2-(3-nitrophenyl)-6-propan-2-yloxan-4-yl]acetamide |
InChI |
InChI=1S/C16H22N2O4/c1-10(2)15-8-13(17-11(3)19)9-16(22-15)12-5-4-6-14(7-12)18(20)21/h4-7,10,13,15-16H,8-9H2,1-3H3,(H,17,19)/t13-,15-,16+/m1/s1 |
InChI Key |
RQHVGKHGODRQMR-BMFZPTHFSA-N |
Isomeric SMILES |
CC(C)[C@H]1C[C@H](C[C@H](O1)C2=CC(=CC=C2)[N+](=O)[O-])NC(=O)C |
Canonical SMILES |
CC(C)C1CC(CC(O1)C2=CC(=CC=C2)[N+](=O)[O-])NC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.